molecular formula C18H18FN3O B7003835 N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B7003835
M. Wt: 311.4 g/mol
InChI Key: UJZUPPHVHCKNGL-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[221]hept-5-ene-2-carboxamide is an organic compound that has garnered interest in various scientific domains due to its unique structural properties

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-14-5-3-12(4-6-14)16(17-20-7-8-21-17)22-18(23)15-10-11-1-2-13(15)9-11/h1-8,11,13,15-16H,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUPPHVHCKNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NC(C3=CC=C(C=C3)F)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves a multi-step process:

  • Formation of the (4-fluorophenyl)-(1H-imidazol-2-yl)methyl intermediate through a nucleophilic substitution reaction.

  • Coupling of this intermediate with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid using a suitable coupling reagent, such as carbodiimides, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial-scale production may utilize optimized reaction conditions, including:

  • Selection of solvents for improved solubility and reaction rates.

  • Catalysts to enhance reaction efficiency.

  • Reactor designs that facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

  • Reduction: : Reduced by suitable reducing agents, impacting the imidazole or heptene ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the fluorophenyl or imidazole positions.

Common Reagents and Conditions

  • Oxidation: Utilization of agents like KMnO₄ or H₂O₂.

  • Reduction: Employing reagents such as NaBH₄ or LiAlH₄.

  • Substitution: Halogens, alkylating agents, or nucleophiles under controlled pH and temperature.

Major Products Formed

  • Oxidized derivatives.

  • Reduced analogs.

  • Substituted products depending on the nature of the reacting reagent.

Scientific Research Applications

Chemistry

  • Synthesis of novel organic molecules.

  • Study of reaction mechanisms and kinetics.

Biology

  • Exploration of potential biological activity.

  • Investigation of interactions with biological macromolecules.

Medicine

  • Potential therapeutic applications due to the compound’s interaction with biological targets.

  • Development of pharmaceuticals with improved efficacy.

Industry

  • Application in materials science.

  • Utilization in the development of new industrial catalysts or intermediates.

Mechanism of Action

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects by interacting with specific molecular targets. The fluorophenyl and imidazole moieties are key in binding interactions, while the bicyclic heptene structure influences the compound’s overall conformation and reactivity.

Molecular Targets and Pathways

  • Enzyme inhibition or activation.

  • Binding to receptors or nucleic acids.

  • Modulation of metabolic pathways.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and bicyclic structure. Similar compounds might include:

  • N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide.

  • N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide.

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